Synthetic Versatility: Orthogonal Reactivity of Cyano and Halogen Substituents vs. Analogs
Methyl 2,4-dichloro-3-cyano-5-fluorobenzoate enables a broader range of orthogonal synthetic transformations than its non-cyano analog, Methyl 2,4-dichloro-5-fluorobenzoate (CAS 128800-56-6). The cyano group provides a distinct reactive site for reduction (to amine) or hydrolysis (to acid/amide) [1]. In a comparative context, the target compound's LogP of 2.79 indicates higher lipophilicity compared to its simpler acid counterpart (2,4-Dichloro-3-cyano-5-fluorobenzoic acid, CAS 117528-58-2) which has an estimated LogP of 2.18 [2], favoring better membrane permeability in cellular assays.
| Evidence Dimension | Functional Group Reactivity & Lipophilicity |
|---|---|
| Target Compound Data | Cyano group present; LogP = 2.79 |
| Comparator Or Baseline | Methyl 2,4-dichloro-5-fluorobenzoate (No cyano group); 2,4-Dichloro-3-cyano-5-fluorobenzoic acid (LogP = 2.18 estimated) |
| Quantified Difference | Presence of a synthetically enabling cyano group vs. absence; Increased LogP by 0.61 units. |
| Conditions | Structural analysis; Predicted LogP values from authoritative chemical databases. |
Why This Matters
The presence of the cyano group enables synthetic routes that are inaccessible to non-cyano analogs, directly impacting the design and success of complex molecule synthesis in drug discovery.
- [1] Kuujia.com. (n.d.). Cas no 220035-64-3 (methyl 2,4-dichloro-3-cyano-5-fluorobenzoate). Retrieved from https://www.kuujia.com View Source
- [2] Chembase. (n.d.). 2,4-dichloro-3-cyano-5-fluorobenzoic acid. Retrieved from https://en.chembase.cn View Source
